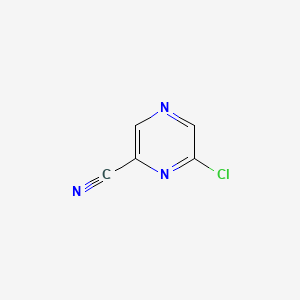

6-Chloropyrazine-2-carbonitrile

説明

Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazine is a heterocyclic aromatic compound with a ring structure composed of four carbon atoms and two nitrogen atoms. britannica.comtaylorandfrancis.com This fundamental structure is a key component in a multitude of compounds with significant biological and industrial applications. britannica.com Pyrazine and its derivatives are integral to the fields of medicinal chemistry and materials science, finding use in the development of pharmaceuticals, agrochemicals, and dyes. britannica.comontosight.ai

The pyrazine ring is a structural motif in various biologically active molecules, including some used as anticancer, antiviral, and antibacterial agents. taylorandfrancis.comnih.gov For instance, pyrazinamide (B1679903) is a primary drug used in the treatment of tuberculosis. taylorandfrancis.com The versatility of the pyrazine core allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. nih.govmdpi.com

Research Context of 6-Chloropyrazine-2-carbonitrile as a Key Intermediate

This compound is a derivative of pyrazine, distinguished by the presence of a chlorine atom and a nitrile group attached to the pyrazine ring. This compound serves as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.com Its value lies in the reactivity of the chlorine and nitrile functional groups, which can be readily modified to build larger and more intricate molecular architectures.

The compound is a solid at room temperature and has the chemical formula C5H2ClN3. nih.govchemicalbook.com It is recognized in the chemical community under its CAS number 6863-74-7. chemicalbook.com The strategic placement of its functional groups makes it a valuable building block for chemists engaged in the synthesis of novel compounds with potential applications in various fields of research.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate. One significant area of investigation is its use in the synthesis of antiviral compounds. For example, it is a precursor in some synthetic routes to favipiravir, an antiviral medication. mdpi.com

Furthermore, this compound is utilized in the creation of other heterocyclic systems. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities. These transformations open pathways to a diverse range of pyrazine derivatives with potential biological activities. For instance, it has been used as an intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.com

The physical and chemical properties of this compound are presented in the table below:

| Property | Value |

| Molecular Formula | C5H2ClN3 nih.gov |

| Molecular Weight | 139.54 g/mol nih.gov |

| CAS Number | 6863-74-7 chemicalbook.com |

| Melting Point | 35 °C chemable.net |

| IUPAC Name | This compound nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPOFSDHJNNWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218711 | |

| Record name | Pyrazinecarbonitrile, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-74-7 | |

| Record name | 6-Chloro-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinecarbonitrile, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinecarbonitrile, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloropyrazine 2 Carbonitrile and Its Derivatives

Established Synthetic Routes for 6-Chloropyrazine-2-carbonitrile

Traditional methods for the synthesis of this compound rely on well-understood chemical transformations of pyrazine (B50134) precursors. These routes are often characterized by their reliability and scalability.

One of the fundamental routes to obtaining this compound involves the dehydration of a corresponding pyrazine carboxamide. The starting material for this pathway is often Pyrazinamide (B1679903) (pyrazine-2-carboxamide). The synthesis involves a chlorination step followed by the conversion of the carboxamide group to a nitrile.

The conversion of a carboxamide to a nitrile is a standard dehydration reaction. Common dehydrating agents used for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). The reaction proceeds by activating the amide oxygen, making it a good leaving group, which facilitates the elimination of water to form the nitrile. While direct synthesis from 6-chloropyrazine-2-carboxamide (B1586017) is the most straightforward example, related syntheses often start with more accessible materials like pyrazinamide itself. chemicalbook.com

Conversely, the hydrolysis of a nitrile group can lead to the formation of a carboxamide. For instance, 3-chloropyrazine-2-carboxamide (B1267238) can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) through a controlled partial hydrolysis, a reaction that highlights the chemical relationship between these two functional groups. mdpi.comresearchgate.net

Direct functionalization of the pyrazine ring through halogenation and the introduction of a nitrile group represents another key synthetic strategy. These methods often begin with a simpler pyrazine core and build complexity through sequential reactions.

A notable example is the synthesis of the isomeric 3-chloropyrazine-2-carbonitrile, which is prepared from pyrazine-2-carbonitrile. chemicalbook.com The chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in a solvent mixture of toluene (B28343) and dimethylformamide (DMF). chemicalbook.com The reaction is initiated at a low temperature in an ice bath and then allowed to proceed at room temperature. chemicalbook.com This approach demonstrates a direct method of introducing a chlorine atom onto the pyrazine ring, which already bears a carbonitrile group.

The following table outlines a typical procedure for such a halogenation reaction.

Table 1: Synthesis of 3-Chloropyrazine-2-carbonitrile via Halogenation

| Reactant | Reagent | Solvent | Conditions | Outcome | Reference |

|---|

This table illustrates a procedure for a related isomer, demonstrating the general principle of direct halogenation.

Regioselective Synthesis Strategies

Regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites—is a significant challenge in pyrazine chemistry. The electronic nature of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, dictates the positions most susceptible to nucleophilic or electrophilic attack.

Research into the synthesis of chloropyrazine carbonitriles has led to the development of regioselective methods. For example, a novel method for the regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide has been described. researchgate.netingentaconnect.com This type of selectivity is crucial as the biological and chemical properties of different isomers can vary significantly. The reactivity of substituted chloropyrazines is correlated with the calculated electron deficiency at different carbon positions on the pyrazine ring. researchgate.netingentaconnect.com Achieving regioselectivity often involves careful selection of reagents, catalysts, and reaction conditions to favor substitution at one position over another.

Novel Synthetic Approaches and Methodological Advancements

To overcome the limitations of classical synthetic routes, such as harsh reaction conditions or low yields, researchers have explored novel methodologies. These advancements often focus on the use of catalysis and energy-efficient technologies.

Copper catalysts have emerged as powerful tools in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of pyrazine chemistry, heterogeneous copper catalysts have been successfully employed. For instance, a radical-ionic mechanism has been proposed for the coupling of the pyrazine ring with variously substituted benzenethiols, a reaction carried out in the presence of a heterogeneous copper catalyst. researchgate.netingentaconnect.com Copper-catalyzed reactions often offer milder conditions and improved functional group tolerance compared to traditional methods. rsc.orgresearchgate.net

Table 2: Application of Copper Catalysis in Pyrazine Functionalization

| Reaction Type | Catalyst | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Heterogeneous Copper Catalyst | Chloropyrazines | Facilitates coupling with benzenethiols | researchgate.netingentaconnect.com |

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. nih.govsphinxsai.com By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and improve reaction purity compared to conventional heating methods. sphinxsai.commdpi.com

The benefits of microwave assistance are applicable to the synthesis of a wide range of heterocyclic compounds, including pyrazine derivatives. nih.govmdpi.com This technology allows for rapid and efficient heating of the reaction mixture, leading to faster reaction rates. sphinxsai.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided literature, the general principles suggest it is a viable and advantageous approach for its preparation and the synthesis of its derivatives. nih.gov The use of microwave irradiation can be particularly beneficial for multi-component reactions and for syntheses that are sluggish under conventional heating. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the generation of a wide array of derivatives. These synthetic transformations primarily target the chloro and cyano functional groups, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems.

Preparation of Pyrazine-2-carboxylic Acid Derivatives

The nitrile group of this compound can be readily converted into carboxylic acid derivatives, such as esters and amides. This transformation is a key step in the synthesis of many biologically active pyrazine compounds.

One common approach involves the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, partial hydrolysis of a nitrile group to a carboxamide can be performed under controlled pH and temperature conditions. mdpi.com The resulting 6-chloropyrazine-2-carboxylic acid can then be further derivatized. nih.govnih.gov

Alternatively, the nitrile can be directly converted to an ester through alcoholysis in the presence of a strong acid catalyst. This method provides a straightforward route to various pyrazine-2-carboxylic acid esters. A multi-step process for creating pyrazine-2-carboxylic acid derivatives has been described, which involves a nucleophilic substitution to produce a series of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives. researchgate.net

The synthesis of pyrazine-2-carboxylic acid derivatives can also be achieved through a multi-step route starting from acrylic acid. google.compatsnap.com This involves a sequence of reactions including bromination, reaction with ammonia, and subsequent reaction with methylglyoxal, followed by dehydrogenation. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Controlled hydrolysis (e.g., specific pH and temperature) | 6-Chloropyrazine-2-carboxylic acid | mdpi.comnih.govnih.gov |

| This compound | Alcohol, strong acid catalyst | Pyrazine-2-carboxylic acid ester | nih.gov |

| Acrylic acid | 1. Bromine, Dichloromethane; 2. Ammonia, Ethanol; 3. Methylglyoxal, Ethanol; 4. DDQ, Dichloromethane | Pyrazine-2-carboxylic acid | google.compatsnap.com |

| Substituted chloropyrazines | Substituted benzenethiols, heterogeneous copper catalyst | Substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives | researchgate.net |

Synthesis of Substituted Pyrazinecarboxamides

Substituted pyrazinecarboxamides are a significant class of derivatives with a range of biological activities. nih.govnih.gov These compounds are typically synthesized from pyrazine-2-carboxylic acids.

A common method involves the conversion of a substituted pyrazine-2-carboxylic acid into its corresponding acyl chloride, followed by condensation with a desired amine. nih.govnih.govresearchgate.net For example, 6-chloropyrazine-2-carboxylic acid can be treated with thionyl chloride to form 6-chloropyrazine-2-carbonyl chloride. This activated intermediate is then reacted with various substituted amines, such as aminothiazoles or anilines, in the presence of a base like pyridine (B92270) to yield the target pyrazinecarboxamides. nih.govnih.gov

Another approach for the synthesis of pyrazinecarboxamides involves the reaction of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, which proceeds through a proposed N-heterocyclic carbene intermediate. nih.gov The Ritter reaction offers an alternative pathway, where a nitrile reacts with an electrophilic alkylating agent in the presence of a strong acid to form an N-alkyl amide. wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction can be used to synthesize N-substituted pyrazinecarboxamides from this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-Chloropyrazine-2-carboxylic acid | 1. Thionyl chloride, Toluene; 2. Substituted amine, Pyridine | Substituted 6-chloropyrazine-2-carboxamides | nih.govnih.gov |

| 3-Chloropyrazine-2-carboxylic acid | 1. Thionyl chloride, Toluene, DMF; 2. Substituted benzylamine | N-benzyl-3-chloropyrazine-2-carboxamides | mdpi.com |

| 2,3-Pyrazinedicarboxylic anhydride | Amines or anilines | Pyrazinecarboxamides | nih.gov |

| This compound | Alkene, strong acid | N-alkyl-6-chloropyrazine-2-carboxamide | wikipedia.orgorganic-chemistry.orgmissouri.edu |

Derivatization to Sulfur-Containing Pyrazine Heterocycles

The reactivity of the chlorine atom in this compound allows for the introduction of sulfur-containing functionalities, leading to the formation of various heterocyclic systems.

A straightforward method involves the nucleophilic substitution of the chlorine atom with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (B80085) can introduce a thiol group, which can then be further modified.

More complex sulfur-containing heterocycles, such as thienopyrazines, can also be synthesized. These compounds are of interest due to their potential applications in materials science, particularly as organic fluorophores. mdpi.com The synthesis of thienopyrazine-based fluorophores can be achieved through a multi-step sequence starting from a substituted thiophene (B33073) derivative. mdpi.com For example, a donor-acceptor-donor (D-A-D) type fluorophore can be prepared by reacting a dinitrothiophene derivative with a boronic acid, followed by reduction and condensation with a dicarbonyl compound. mdpi.com While not starting directly from this compound, these methods illustrate the construction of pyrazine rings fused with sulfur-containing heterocycles.

| Starting Material | Key Transformation | Product Class | Reference |

| This compound | Nucleophilic substitution with a sulfur nucleophile (e.g., NaSH) | Sulfur-substituted pyrazines | nih.gov |

| 2,5-Dibromo-3,4-dinitrothiophene | Multi-step synthesis including Suzuki coupling, reduction, and condensation | Thienopyrazine-based fluorophores | mdpi.com |

Synthesis of Amino-Substituted this compound Derivatives

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) by amines, providing a direct route to amino-substituted derivatives. youtube.comlibretexts.orgpressbooks.pub This reaction is a fundamental transformation in the synthesis of many biologically important pyrazine compounds. mdpi.comresearchgate.net

The reaction typically involves heating this compound with an appropriate amine, which can be a primary or secondary amine. youtube.commasterorganicchemistry.com The reactivity of the aryl chloride is enhanced by the electron-withdrawing nature of the pyrazine ring and the cyano group. libretexts.orgpressbooks.pub The reaction often proceeds readily, sometimes even at room temperature, especially with highly activated substrates. libretexts.org

For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines has been shown to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net Similarly, this compound can be expected to react with a variety of amines to afford the corresponding 6-amino-substituted pyrazine-2-carbonitriles. The synthesis of 3-amino-6-chloropyrazine-2-carbonitrile (B112100) is a known example of this type of transformation. nih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | Amine (primary or secondary) | 6-Amino-substituted pyrazine-2-carbonitrile | youtube.comlibretexts.orgpressbooks.pub |

| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | 3-Benzylaminopyrazine-2-carboxamides | mdpi.comresearchgate.net |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | psu.edu |

| Aryl fluorides and chlorides | N,N-Dimethylformamide, hydroxide | Dimethylamino-substituted aromatic compounds | nih.gov |

Chemical Reactivity and Transformation Studies of 6 Chloropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 6-chloropyrazine-2-carbonitrile is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov This reactivity is further influenced by the electron-withdrawing nature of both the chlorine atom and the nitrile group.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the 6-position of the pyrazine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing character of the adjacent nitrogen atoms and the cyano group activates the carbon-chlorine bond towards nucleophilic attack. nih.gov

Studies have shown that the reaction of heteroaryl chlorides, such as those in the pyrimidine, pyrazine, and quinazoline (B50416) series, with amines in water in the presence of potassium fluoride (B91410) leads to a facile SNAr reaction and N-arylation. researchgate.net For instance, the reaction of 3-chloropyrazine-2-carbonitrile (B110518) with 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) at 80°C yields the corresponding substituted pyrazine derivative. chemicalbook.com Although this example involves a different isomer, it highlights the general reactivity pattern of chloropyrazines in nucleophilic substitution reactions.

The reactivity of chloroazines is significantly enhanced by the aza nitrogens in the ring through both inductive and mesomeric effects. nih.gov Electron-withdrawing substituents further increase this reactivity. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. nih.gov

Transformations involving the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group (-CN) on the pyrazine ring can undergo a variety of chemical transformations, providing a pathway to other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. For example, this compound can be converted to 6-chloropyrazine-2-carboxylic acid. nih.gov This transformation is a common step in the synthesis of various pyrazine-based compounds.

Amidoxime Formation: The nitrile group can also react with hydroxylamine (B1172632) to form an amidoxime. In a related example, 6-alkynyl-3-fluoro-2-cyanopyridines are converted to their corresponding amidoximes by treatment with hydroxylamine hydrochloride and sodium carbonate in ethanol. soton.ac.uk This reaction is crucial for synthesizing compounds with potential biological activity. soton.ac.uk

Radical Reactions and Their Mechanistic Investigations

While nucleophilic substitutions are common for this class of compounds, radical reactions also play a role in their chemistry. The pyrazine ring can participate in radical reactions, although detailed mechanistic investigations specifically for this compound are not extensively documented in the provided search results. However, general principles of radical aromatic substitution can be applied. These reactions often involve the generation of a radical species that can add to the aromatic ring, followed by subsequent steps to restore aromaticity.

Coupling Reactions and Functionalization Strategies

Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to functionalize the this compound scaffold.

Carbon-Nitrogen Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen bonds. While the direct C-N coupling of this compound is not explicitly detailed in the provided results, the successful amination of other heteroaryl chlorides suggests its feasibility. researchgate.net These reactions typically involve a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of an amine with the aryl chloride.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring. In the context of this compound, this reaction would involve the substitution of the chlorine atom with a cyanide group. While this specific reaction on the starting material would be a self-transformation, the reverse reaction, or cyanation of other halopyrazines, is highly relevant.

Palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides has been developed into a general and practical method. nih.gov For instance, the cyanation of chloropyrazine using palladium acetate (B1210297) and a specific phosphine (B1218219) ligand, 2-(di-t-butylphosphino)-1,1'-binaphthyl, with zinc cyanide as the cyanide source, has been shown to proceed in high yield. arkat-usa.org A common palladium source for these reactions is Pd(OAc)2, and the use of a palladacycle precatalyst has also been shown to be effective. nih.govarkat-usa.org The reaction conditions often involve a solvent like dioxane and an aqueous solution of a salt like potassium acetate. nih.gov

A general procedure for such cyanations involves reacting the heteroaryl chloride with a cyanide source, such as K₄[Fe(CN)₆]·3H₂O, in the presence of a palladium precatalyst and a ligand in a suitable solvent system. nih.gov

Table of Reaction Conditions for Palladium-Catalyzed Cyanation

| Catalyst System | Cyanide Source | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 °C | 93% | arkat-usa.org |

| Palladacycle precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane / Water with KOAc | 100 °C | Not specified for this substrate | nih.gov |

This table summarizes typical conditions for the palladium-catalyzed cyanation of chloropyrazines, demonstrating the utility of this method for functionalizing the pyrazine core.

Investigations into Chemical Reactivity for Novel Scaffold Construction

The inherent chemical reactivity of this compound, characterized by the presence of an electron-deficient pyrazine ring, a nitrile group, and a reactive chlorine atom, makes it a valuable starting material for the synthesis of diverse heterocyclic scaffolds. Researchers have explored its utility in constructing novel molecular frameworks, primarily through nucleophilic substitution and other chemical transformations. These investigations have led to the development of new classes of compounds with potential applications in medicinal chemistry and materials science.

One of the key areas of investigation has been the nucleophilic displacement of the chlorine atom at the 6-position. This reaction pathway allows for the introduction of a variety of functional groups and the construction of more complex molecular architectures. The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates this substitution, making the C6-position susceptible to attack by a range of nucleophiles.

Research has demonstrated the successful reaction of this compound and its derivatives with various nucleophiles, including amines and thiols, to generate novel substituted pyrazine scaffolds. These reactions are often carried out under basic conditions or with the assistance of catalysts to promote the desired transformation.

For instance, the synthesis of 6-chloropyrazine-2-carboxamide (B1586017) derivatives has been achieved through the reaction of 6-chloropyrazine-2-carboxylic acid with different amines. This transformation typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with the amine. A study reported the synthesis of a series of 6-chloro-N-substituted-pyrazine-2-carboxamides with yields ranging from 71-75%.

In a similar vein, the aminodehalogenation of chloropyrazine derivatives has been explored for the construction of novel pyrazinamide (B1679903) analogues. While detailed studies often focus on derivatives like 3-chloropyrazine-2-carboxamide (B1267238), the principles are applicable to this compound. For example, the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines has been shown to yield a series of 3-benzylaminopyrazine-2-carboxamides. These reactions can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing improved yields and shorter reaction times.

The following data tables summarize some of the key research findings in the construction of novel scaffolds from this compound and its close derivatives.

Table 1: Synthesis of 6-Chloro-N-substituted-pyrazine-2-carboxamides

| Amine Reactant | Product | Yield (%) |

| Hexylamine | 6-Chloro-N-hexylpyrazine-2-carboxamide | 71 |

| Heptylamine | 6-Chloro-N-heptylpyrazine-2-carboxamide | 73 |

| Octylamine | 6-Chloro-N-octylpyrazine-2-carboxamide | 75 |

Data sourced from a study on the synthesis and molecular docking of 6-chloropyrazine-2-carboxylic acid derivatives.

Table 2: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide with Benzylamines

| Benzylamine Substituent | Reaction Conditions | Product | Yield (%) |

| 4-Methyl | Conventional Heating | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 24 |

| 4-Chloro | Conventional Heating | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 29 |

| 2,4-Dichloro | Conventional Heating | 3-[(2,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide | 35 |

| 4-Methyl | Microwave Irradiation | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 45 |

| 4-Chloro | Microwave Irradiation | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | 52 |

| 2,4-Dichloro | Microwave Irradiation | 3-[(2,4-Dichlorobenzyl)amino]pyrazine-2-carboxamide | 58 |

This table is based on research into the synthesis of novel pyrazinamide derivatives. While the starting material is a derivative, the reaction highlights the reactivity of the chloro-pyrazine scaffold.

Furthermore, the coupling of the pyrazine ring with variously substituted benzenethiols has been investigated, leading to the formation of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives. This nucleophilic substitution provides another avenue for the construction of novel and potentially bioactive molecules.

These studies underscore the versatility of this compound as a building block in synthetic organic chemistry. The ability to readily introduce diverse substituents onto the pyrazine core through nucleophilic substitution reactions opens up possibilities for the rational design and synthesis of new compounds with tailored properties. The continued exploration of its chemical reactivity is likely to lead to the discovery of even more complex and valuable molecular scaffolds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 6-Chloropyrazine-2-carbonitrile is anticipated to be straightforward, reflecting the simple aromatic structure of the molecule. The pyrazine (B50134) ring contains two hydrogen atoms in distinct chemical environments. Consequently, two signals are expected in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Due to the absence of adjacent protons, both signals are predicted to appear as singlets. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrile group, and the nitrogen atoms within the pyrazine ring. The proton ortho to the strongly withdrawing nitrile group is expected to be the most downfield-shifted.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton. Based on the molecule's structure, five distinct signals are expected, corresponding to the five carbon atoms in this compound. The nitrile carbon (C≡N) typically appears in a characteristic downfield region (δ 115-125 ppm). The four carbon atoms of the pyrazine ring will each produce a unique signal, with their chemical shifts heavily influenced by the attached substituents (chlorine and nitrile) and the ring nitrogen atoms. Carbons directly bonded to electronegative atoms like chlorine and nitrogen are generally shifted downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted chemical shift (δ) ranges based on the analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

| Analysis Type | Predicted Signal | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

| ¹H NMR | Pyrazine H-3 | 8.5 - 9.0 | Singlet |

| ¹H NMR | Pyrazine H-5 | 8.4 - 8.9 | Singlet |

| ¹³C NMR | C2 (C-CN) | 130 - 135 | Singlet |

| ¹³C NMR | C3 (CH) | 145 - 150 | Singlet |

| ¹³C NMR | C5 (CH) | 143 - 148 | Singlet |

| ¹³C NMR | C6 (C-Cl) | 150 - 155 | Singlet |

| ¹³C NMR | CN (Nitrile) | 115 - 120 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostically important peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. The presence of the aromatic pyrazine ring will give rise to several bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400 - 1600 | Medium to Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₅H₂ClN₃, the theoretical monoisotopic mass is 138.99373 Da chemicalbook.com.

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass, typically with an accuracy of less than 5 ppm. This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ that is approximately one-third the intensity of the primary molecular ion peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₂ClN₃ |

| Theoretical Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 138.99373 Da |

| Expected Isotopic Peak ([M+2]⁺ for ³⁷Cl) | 140.99078 Da |

| Expected [M]⁺:[M+2]⁺ Intensity Ratio | Approximately 3:1 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities.

A typical method for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC). In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 silica) using a polar mobile phase. The purity is determined by monitoring the column eluent with a UV detector, as the pyrazine ring is a strong chromophore. A pure sample should yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks would indicate impurities. Method validation would typically involve assessing parameters such as linearity, precision, and accuracy to ensure the reliability of the purity determination.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilyl (C18), e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water), often with a modifier like 0.1% trifluoroacetic acid. |

| Detection | UV-Vis Detector |

| Detection Wavelength | ~254 nm or ~280 nm (based on UV absorbance maxima of the pyrazine chromophore) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Applications of 6 Chloropyrazine 2 Carbonitrile in Specialized Chemical Syntheses

Utilization as a Versatile Building Block in Organic Synthesis

6-Chloropyrazine-2-carbonitrile is a fundamental component in the synthesis of a wide range of organic and biological compounds. cymitquimica.com Its importance lies in its role as a versatile building block, providing a foundational structure that can be modified to create more complex molecules. cymitquimica.com The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key feature of this compound. mdpi.comchemicalbook.com The presence of both a chloro and a cyano group on the pyrazine ring allows for a variety of chemical transformations. These reactive sites enable chemists to introduce different functional groups and build upon the core structure, leading to the synthesis of diverse and complex molecules. This adaptability makes it a valuable intermediate in multi-step synthetic pathways.

The reactivity of the chlorine atom at the 6-position allows for nucleophilic substitution reactions, enabling the introduction of various substituents. The cyano group at the 2-position can also be transformed into other functional groups, such as carboxylic acids or amines, further expanding its synthetic utility. The strategic placement of these groups on the pyrazine ring influences the electronic properties and reactivity of the molecule, making it a powerful tool for synthetic chemists. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6863-74-7 | aobchem.comnih.govchemicalbook.com |

| Molecular Formula | C5H2ClN3 | aobchem.comnih.govchemable.netlabcompare.com |

| Molecular Weight | 139.54 g/mol | nih.govchemable.net |

| Melting Point | 35 °C | chemable.net |

| Purity | ≥95% - 99.0%+ | aobchem.comchemicalbook.comlabcompare.com |

Role in the Synthesis of Complex Heterocyclic Compounds

The pyrazine nucleus is a common scaffold in many biologically active compounds and functional materials. mdpi.com this compound serves as a crucial starting material for the construction of more elaborate heterocyclic systems. The reactivity of its chloro and cyano groups allows for a variety of cyclization reactions, leading to the formation of fused ring systems and other complex heterocyclic architectures. mdpi.comnih.gov

For instance, the chlorine atom can be displaced by a nucleophile, which can then react with the cyano group or another part of the molecule to form a new ring. This strategy is employed in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to construct complex molecular frameworks from a relatively simple starting material highlights the importance of this compound in synthetic chemistry. beilstein-journals.org

A notable example is the synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311), a key intermediate in the production of the antiviral drug favipiravir. mdpi.comnih.gov This highlights the role of substituted pyrazines in the development of pharmaceuticals.

Intermediate in Agrochemical Development

The pyrazine ring system is a feature in a number of agrochemicals. The unique chemical properties of this compound make it a valuable intermediate in the synthesis of new and effective crop protection agents. Its reactive sites allow for the introduction of various toxophoric groups and the modification of its physicochemical properties to optimize its biological activity and environmental profile.

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The versatility of this compound as a building block allows for the efficient generation of diverse pyrazine derivatives for biological evaluation. This approach accelerates the discovery of new leads for the development of next-generation herbicides, insecticides, and fungicides.

Exploration in Material Science for Novel Compound Generation

The field of material science is constantly seeking new organic molecules with unique electronic and photophysical properties. The pyrazine ring, with its electron-deficient nature, is an attractive scaffold for the design of novel organic materials. This compound serves as a key building block in the synthesis of such materials. cymitquimica.com

By strategically modifying the pyrazine core through reactions at the chloro and cyano positions, researchers can fine-tune the electronic and optical properties of the resulting molecules. This allows for the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to create a wide range of derivatives from a single, readily available starting material makes this compound a valuable tool for materials scientists.

Applications in Analytical Chemistry as a Reagent

In analytical chemistry, reagents with specific reactivity are essential for the detection and quantification of various analytes. While less common than its role in synthesis, this compound and its derivatives have potential applications as analytical reagents.

The reactive nature of the chloro and cyano groups can be exploited for the development of new chromogenic or fluorogenic probes. For example, a reaction with a specific analyte could lead to a change in the absorption or emission properties of the pyrazine derivative, allowing for its detection. The versatility of the pyrazine core allows for the design of reagents with high selectivity and sensitivity for a particular target molecule.

Medicinal Chemistry and Biological Activity Investigations of 6 Chloropyrazine 2 Carbonitrile Derivatives

Design and Synthesis of Biologically Active Pyrazine (B50134) Derivatives

The pyrazine scaffold is a crucial component in the development of new therapeutic agents due to its presence in numerous natural and synthetic bioactive compounds. researchgate.netresearchgate.net The synthesis of derivatives based on the pyrazine ring is a significant focus in medicinal chemistry. 6-Chloropyrazine-2-carbonitrile, in particular, serves as a versatile starting material for creating a variety of substituted pyrazine derivatives. mdpi.com

A common synthetic strategy involves the transformation of the nitrile and chloro groups on the pyrazine ring. For instance, this compound can be converted into 6-methoxypyrazine-2-carboximidic acid methyl ester through a reaction with sodium methoxide (B1231860) in methanol. Subsequent acidification leads to the formation of a methyl ester, which can then be transformed into 6-methoxypyrazine-2-carboxylic acid hydrazide. mdpi.com This hydrazide is a key intermediate for synthesizing further derivatives, such as mono- and dithioesters of hydrazinecarbodithioic acid, which can be cyclized to form oxadiazole or triazole rings. mdpi.com

Another synthetic approach begins with the partial hydrolysis of the nitrile group on 3-chloropyrazine-2-carbonitrile (B110518) under controlled pH and temperature conditions to yield 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com This intermediate can then undergo aminodehalogenation reactions with various substituted benzylamines in the presence of a base like triethylamine (B128534) to produce a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov

Furthermore, pyrazine-2-carboxylic acids can be coupled with different piperazines using coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) to synthesize novel series of pyrazine-2-carboxylic acid derivatives of piperazines. scispace.com The use of piperazine (B1678402) is strategic due to its conformational flexibility and the presence of polar nitrogen atoms that can enhance favorable interactions with biological macromolecules. scispace.com General synthetic routes for pyrazines also include the condensation of alpha-diketones with 1,2-diaminoalkanes, followed by oxidation. nih.gov

Evaluation of Antimicrobial Activity

Pyrazine derivatives are well-documented for their wide spectrum of pharmacological activities, including antimicrobial effects. scispace.com The structural diversity achievable through substitution on the pyrazine ring allows for the fine-tuning of their biological properties to target various pathogens.

Antibacterial Efficacy Studies

The antibacterial potential of pyrazine derivatives has been explored against both aerobic and anaerobic bacteria. In one study, a series of new 6-methoxy-pyrazine derivatives were synthesized and tested against pathogenic bacterial strains. mdpi.com Among the compounds synthesized, a 1,3-diazacycloalkane derivative demonstrated the most significant activity against both aerobic and anaerobic bacteria. mdpi.com

In another investigation, a series of fifteen 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, were evaluated for their antibacterial properties. The study revealed that these compounds exhibited only moderate activity against Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. mdpi.com

Antifungal Efficacy Studies

The evaluation of pyrazine derivatives against fungal pathogens has also been undertaken. However, studies on certain classes of these derivatives have shown limited success. For example, a series of 3-benzylaminopyrazine-2-carboxamides, which were synthesized and tested for broad-spectrum antimicrobial activity, were found to have no detectable activity against the tested fungal strains. mdpi.comnih.gov Similarly, other research on 6-methoxy-pyrazine derivatives did not report any significant antifungal findings. mdpi.com This suggests that while the pyrazine scaffold is promising, specific structural modifications are necessary to elicit an antifungal response.

Antituberculosis Activity Investigations

The fight against tuberculosis has been a significant area of research for pyrazine derivatives, largely inspired by the first-line anti-tuberculosis drug, Pyrazinamide (B1679903). rsc.org Research has focused on synthesizing novel derivatives with improved efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis.

A study involving fifteen 3-benzylaminopyrazine-2-carboxamides identified four compounds with in vitro activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to pyrazinamide. mdpi.comnih.gov The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, displayed a Minimum Inhibitory Concentration (MIC) of 6 μM. mdpi.comnih.gov When tested against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, the 4-amino derivative of this series showed better activity than the 4-methyl derivative. mdpi.com A key finding was that the presence of a carbonitrile group on the pyrazine core was not essential for potent antimycobacterial activity, and its removal could lead to lower cytotoxicity. mdpi.comnih.gov

Another study focused on designing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. rsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. rsc.org

Anticancer Activity Research

The heteroaromatic nature of the pyrazine ring has made it an attractive scaffold for the development of novel anticancer agents. mdpi.comscispace.com Researchers have explored various pyrazine derivatives for their cytotoxic activity against different cancer cell lines.

A series of twenty novel pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic effects on lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds, designated P16, demonstrated moderate cytotoxicity with IC₅₀ values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cells, respectively. scispace.com This compound also showed a favorable selectivity index when tested against a non-tumoral lung cell line. scispace.com Further investigation revealed that P16 could induce apoptosis in A549 cells in a concentration-dependent manner. scispace.com

In a different study, pyrazine-based small molecules were designed as inhibitors of the SHP2 protein, which is implicated in cancer pathways. mdpi.com The cytotoxic effects of intermediate compounds were evaluated on MCF7, MDA-MB-231, and HCT116 cancer cell lines. Intermediate 21 showed a statistically significant decrease in the viability of MCF7 and HCT116 cells at concentrations of 0.1 µM and 0.01 µM. mdpi.com Another intermediate, compound 9, was shown to induce apoptosis in MCF7 cells. mdpi.com

Anti-inflammatory Agent Development

Pyrazine derivatives have been recognized for their potential as anti-inflammatory agents. mdpi.com The development of novel compounds targeting inflammatory pathways is an active area of research.

One area of exploration involves the inhibition of enzymes like ENPP1, which plays a role in modulating the inflammatory response through the STING pathway. A compound featuring an imidazo[1,2-a]pyrazine (B1224502) core was reported as a potent ENPP1 inhibitor, highlighting a novel structural class for cancer immunotherapy that can also modulate pro-inflammatory responses. acs.org

Another line of research has focused on pyrazinyl-piperazinyl-piperidine scaffolds, which have been explored for their activity as CXCR3 receptor antagonists. researchgate.net The optimization of these compounds has led to the identification of leads with good pharmacokinetic profiles, indicating their potential for development as anti-inflammatory drugs. researchgate.net While broad anti-inflammatory activity has been noted for the pyrazine class, specific development from this compound into anti-inflammatory agents is a more targeted field.

Antiviral Agent Research (e.g., Favipiravir Intermediate)

The pyrazine scaffold is a cornerstone in the development of various therapeutic agents, with its derivatives showing a wide spectrum of pharmacological activities. researchgate.netnih.gov A prominent example of a pyrazine-based antiviral drug is Favipiravir (T-705), a compound approved for treating influenza infections. nih.gov This synthetic analog of 1,4-pyrazine-3-carboxamide has demonstrated significant activity against influenza viruses. nih.govacs.org

The synthesis of Favipiravir often involves key intermediates, one of which is derived from this compound. Although not a direct precursor in all synthetic routes, its structural analogs, such as 3,6-dichloropyrazine-2-carbonitrile (B1371311), are crucial. For instance, a four-step synthesis was developed to produce 3,6-dichloropyrazine-2-carbonitrile from 2-aminopyrazine, which serves as a key intermediate in one of the synthetic pathways for Favipiravir. nih.gov This highlights the importance of halogenated pyrazine-2-carbonitriles in the synthesis of potent antiviral medications.

Structure-Activity Relationship (SAR) Studies of Pyrazine Scaffolds

The biological activity of pyrazine derivatives is intricately linked to their chemical structure. researchgate.netacs.orgnih.gov Structure-Activity Relationship (SAR) studies are therefore essential in medicinal chemistry to design and optimize compounds with enhanced therapeutic properties. These studies systematically alter the chemical structure of a lead compound to understand how these changes affect its biological efficacy. researchgate.net

Influence of Substituent Variability on Biological Efficacy

The type and position of substituents on the pyrazine ring play a critical role in determining the biological activity of its derivatives. researchgate.net The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its interaction with biological targets. nih.gov

For example, in a series of 5,6-diaryl-pyrazine-2-amide derivatives designed as CB1 receptor antagonists, variations in the aryl substituents significantly impacted their potency. nih.gov Similarly, in the development of dual c-Met/VEGFR-2 inhibitors based on a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold, introducing different substituents on the benzene (B151609) ring was a key strategy to fine-tune the electron distribution and enhance the compound's potency. nih.gov The introduction of a fluorine atom on a phenoxy group, for instance, was found to be favorable for antiproliferative activity. nih.gov

Furthermore, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, the presence of an aromatic ring at specific positions was found to be necessary for activity. nih.gov The removal or alteration of a methyl group at another position had varying effects, either diminishing or enhancing the compound's potency, underscoring the subtle yet significant influence of substituent changes. nih.gov

Below is an interactive table summarizing the effect of substituent variations on the biological activity of different pyrazine-based scaffolds.

| Scaffold | Target | Key Substituent Modification | Effect on Activity | Reference |

| 5,6-diaryl-pyrazine-2-amide | CB1 Receptor | Variation of aryl substituents | Significant impact on antagonist potency | nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-a] pyrazine | c-Met/VEGFR-2 | Introduction of F on phenoxy group | Favorable for antiproliferative activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Mycobacterium tuberculosis | Removal of methyl group at R4 position | Detrimental in one analog, improved potency in another | nih.gov |

Positional Isomerism Effects on Bioactivity

The specific placement of substituents on the pyrazine ring, known as positional isomerism, can have a profound impact on the biological activity of the resulting compounds. Even minor shifts in the location of a functional group can lead to significant changes in how the molecule interacts with its biological target.

Research on other heterocyclic systems, which share principles with pyrazine chemistry, has shown that positional isomers can exhibit vastly different activities. For example, the arrangement of substituents on a pyrazole (B372694) scaffold has been shown to be critical for its anti-inflammatory activity.

Targeting Specific Biological Pathways and Molecular Mechanisms

The therapeutic effects of this compound derivatives and other pyrazine-based compounds are achieved by their interaction with specific biological pathways and molecular targets. nih.govmdpi.comuni.lu Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.

Derivatives of the pyrazine scaffold have been shown to modulate a variety of cellular processes. For instance, certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share a heterocyclic core structure, were investigated for their antitubercular activity. nih.gov The mechanism of action for some compounds in this class was linked to the disruption of iron homeostasis in mycobacteria. nih.gov However, further studies on other analogs revealed that their mechanism was not related to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, indicating that even structurally similar compounds can act through different pathways. nih.gov Resistance to some of these compounds was found to be conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.gov

In another example, derivatives based on a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold were designed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression. nih.gov One of the lead compounds from this series was found to induce cell cycle arrest in the G0/G1 phase in human lung adenocarcinoma cells. nih.gov

Furthermore, some pyrazine derivatives have been found to exert their biological effects through mechanisms such as DNA damage and cell wall stress, with the specific effect being concentration-dependent. researchgate.net At high concentrations, a particular pyrazine derivative induced a strong DNA damage response, while at lower concentrations, it caused cell-wall damage. researchgate.net

The following table provides a summary of the biological pathways and molecular mechanisms targeted by various pyrazine derivatives.

| Pyrazine Derivative Scaffold | Targeted Pathway/Mechanism | Biological Effect | Reference |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Iron homeostasis (in some analogs) | Antitubercular activity | nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-a] pyrazine | c-Met and VEGFR-2 inhibition | Antiproliferative activity, G0/G1 cell cycle arrest | nih.gov |

| 2,5-bis(1-methylethyl)-pyrazine | DNA damage (high concentration), Cell wall stress (low concentration) | Antimicrobial activity | researchgate.net |

Computational and Theoretical Studies on 6 Chloropyrazine 2 Carbonitrile and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, providing insights into the binding mode and affinity.

Prediction of Bioactivity Against Specific Protein Targets (e.g., InhA protein)

Molecular docking studies have been employed to predict the bioactivity of derivatives of 6-chloropyrazine-2-carbonitrile against specific protein targets. A notable target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial cell wall biosynthesis pathway and a validated target for antitubercular drugs.

While direct docking studies on this compound are not extensively reported, research on its derivatives, such as 6-chloropyrazine-2-carboxylic acid amides, provides significant insights. For instance, a study on a series of 6-chloro-N-substituted-pyrazine-2-carboxamides revealed their potential to inhibit the InhA enzyme. The docking simulations predicted that these compounds could bind to the active site of the InhA protein (PDB ID: 4DRE), suggesting their potential as antitubercular agents. The parent molecule, 6-chloropyrazine-2-carboxylic acid, serves as a crucial scaffold for these derivatives.

Analysis of Binding Affinities and Interactions with Active Site Residues

The analysis of binding affinities and interactions with active site residues is crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. In the aforementioned study on 6-chloropyrazine-2-carboxylic acid derivatives, the molecular docking simulations provided detailed information on the binding modes within the InhA active site.

The rerank score, which is an estimate of the binding affinity, was calculated for these derivatives. For example, 6-chloro-N-octylpyrazine-2-carboxamide, a derivative of 6-chloropyrazine-2-carboxylic acid, exhibited a favorable rerank score, indicating a strong binding affinity to the InhA protein. The analysis of the docked poses revealed key interactions with the active site residues. These interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues crucial for the enzyme's catalytic activity. The pyrazine (B50134) ring and the carboxamide group of the derivatives were found to play a significant role in anchoring the molecule within the binding pocket of InhA.

| Derivative | Rerank Score (kcal/mol) | Interacting Residues in InhA |

| 6-chloro-N-phenylpyrazine-2-carboxamide | - | Data not available |

| 6-chloro-N-benzylpyrazine-2-carboxamide | - | Data not available |

| 6-chloro-N-octylpyrazine-2-carboxamide | Favorable (specific value not provided) | Key active site residues |

Note: Specific rerank scores for all derivatives were not detailed in the available literature, but a favorable score was noted for the octyl derivative, suggesting good binding affinity.

In-Silico Drug-Likeness and Pharmacokinetic Predictions

In-silico tools are frequently used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds at an early stage of drug discovery. africaresearchconnects.comnih.gov These predictions help in prioritizing candidates with favorable profiles for further development.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H2ClN3 |

| Molecular Weight | 139.54 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 49.6 Ų |

Based on these properties, this compound generally adheres to Lipinski's rule of five, a widely used guideline to evaluate drug-likeness. Its molecular weight is well under 500 g/mol , the XLogP3 value is less than 5, it has no hydrogen bond donors, and the number of hydrogen bond acceptors is less than 10. The topological polar surface area (TPSA) is also within a range that suggests good oral bioavailability. These parameters indicate that this compound has a favorable profile for oral absorption and cell permeability.

Electronic Structure Calculations (e.g., Electronic Deficiency Analysis)

Electronic structure calculations, such as those performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, including its reactivity and intermolecular interactions. For pyrazine derivatives, the concept of electronic deficiency is particularly important.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The introduction of electron-withdrawing groups, such as a chloro group and a carbonitrile group, further enhances this electron deficiency. A study on cyano-functionalized pyrazines highlighted that these compounds are highly electron-deficient building blocks. rsc.org This pronounced electronic deficiency in this compound has significant implications for its chemical reactivity and potential biological activity.

The reactivity of substituted chloropyrazines has been correlated with the calculated values of electronic deficiency at different positions of the pyrazine ring. researchgate.net A higher degree of electronic deficiency at the carbon atom bearing the chlorine atom would make it more susceptible to nucleophilic substitution reactions. This is a key consideration for the synthesis of derivatives of this compound, where the chlorine atom is replaced by other functional groups to modulate its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

While a specific QSAR model for the antitubercular activity of this compound and its direct derivatives was not found in the surveyed literature, studies on other pyrazine-containing compounds provide a framework for how such a model could be developed. For instance, QSAR studies have been successfully applied to pyrazoline derivatives as carbonic anhydrase inhibitors and thiazolidine-4-one derivatives as antitubercular agents. nih.govnih.gov

A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., Minimum Inhibitory Concentration against M. tuberculosis) would be determined.

Descriptor Calculation: A variety of molecular descriptors, such as physicochemical, topological, and quantum chemical descriptors, would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could identify the key molecular features that are important for the antitubercular activity of this class of compounds, providing a rational basis for the design of novel and more effective derivatives.

Research on Industrial and Scalability Aspects of 6 Chloropyrazine 2 Carbonitrile Production

Process Optimization for High-Purity Synthesis

The synthesis of 6-Chloropyrazine-2-carbonitrile on an industrial scale necessitates meticulous optimization of reaction parameters to maximize yield and purity. While specific proprietary process details are often closely guarded, the scientific literature on related pyrazine (B50134) derivatives provides a clear indication of the key areas of focus for optimization. The primary route to many chlorinated pyrazines involves the chlorination of a pyrazine precursor. For instance, the synthesis of the related compound, 3,6-dichloropyrazine-2-carbonitrile (B1371311), a key intermediate for the antiviral drug Favipiravir, has been the subject of significant process development. google.comchemicalpapers.com

Optimization efforts typically revolve around the selection of the chlorinating agent, catalyst, solvent, reaction temperature, and purification methods. Common chlorinating agents used in the synthesis of similar heterocyclic compounds include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). chemicalbook.com The choice of agent can significantly impact selectivity and the by-product profile.

A critical aspect of achieving high purity is the purification of the crude product. Laboratory-scale purifications often rely on column chromatography. chemicalbook.com However, this method is generally not economically viable for large-scale industrial production. Therefore, industrial processes prioritize crystallization and extraction-based purification methods. The selection of an appropriate solvent system for crystallization is crucial for effectively removing impurities and achieving the desired product purity.

The table below illustrates a hypothetical comparison of laboratory-scale versus optimized industrial-scale synthesis parameters, drawing on data from the synthesis of related chloropyrazine compounds.

| Parameter | Laboratory-Scale Synthesis | Optimized Industrial-Scale Synthesis |

| Starting Material | Pyrazine-2-carbonitrile or derivative | Pyrazine-2-carboxamide or derivative |

| Chlorinating Agent | Sulfuryl chloride, Phosphorus oxychloride | Phosphorus oxychloride, Thionyl chloride |

| Catalyst | Often used, e.g., DMF | Optimized catalyst system, e.g., inorganic chlorides |

| Solvent | Toluene (B28343), Dichloromethane | Toluene, or solventless where possible |

| Temperature | Ice bath to room temperature | Controlled temperature profile for optimal reaction rate and selectivity |

| Purification | Silica gel chromatography | Crystallization, Distillation, Liquid-liquid extraction |

| Purity | >95% | >99% |

Reduction of By-product Formation in Industrial Processes

A major challenge in the industrial synthesis of halogenated heterocycles is the formation of undesired by-products, which can complicate purification, reduce yield, and impact the quality of the final product. In the case of this compound, potential by-products could include isomers (e.g., 3-Chloropyrazine-2-carbonitrile (B110518) or 5-Chloropyrazine-2-carbonitrile), over-chlorinated species (e.g., dichloropyrazine derivatives), or products from side reactions with the solvent or catalyst.

Research into the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile has shown that the presence of bromo-impurities can be a significant issue, especially when the starting materials contain bromine. A patented method addresses this by adding an inorganic chloride, such as lithium chloride, to the reaction mixture. This addition was found to significantly reduce the formation of bromo-impurity, leading to a higher purity product. google.com This strategy of competitive ion addition could likely be applied to the synthesis of this compound to control the formation of specific halogenated impurities.

The table below outlines potential by-products in the synthesis of this compound and strategies for their reduction, based on studies of similar compounds.

| Potential By-product | Formation Pathway | Reduction Strategy |

| Positional Isomers | Non-selective chlorination | Optimization of catalyst and reaction temperature to enhance regioselectivity. |

| Di-chlorinated Pyrazines | Over-chlorination | Stoichiometric control of the chlorinating agent; optimization of reaction time. |

| Bromo-impurities | Contamination in starting materials | Use of high-purity starting materials; addition of inorganic chlorides. google.com |

| Solvent-related Impurities | Reaction of intermediates with the solvent | Selection of an inert solvent; optimization of reaction conditions to minimize side reactions. |

Cost-Effectiveness and Industrial Amplification Considerations

The economic viability of producing this compound on an industrial scale is a primary driver of process research and development. Key factors influencing the cost-effectiveness include the price of raw materials, energy consumption, process efficiency (yield and throughput), waste disposal costs, and the complexity of the manufacturing process.

For industrial amplification, a process must be robust, reproducible, and safe. The transition from laboratory-scale to industrial-scale production often presents several challenges:

Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can become difficult to control in a large reactor, potentially leading to runaway reactions and the formation of by-products.

Mass Transfer: Efficient mixing becomes more challenging at larger scales, which can affect reaction rates and selectivity.

Material Handling: The safe handling and transfer of large quantities of corrosive and potentially hazardous materials require specialized equipment and procedures.

Downstream Processing: As mentioned, purification methods must be scalable and cost-effective. Crystallization processes need to be designed to produce a consistent crystal size and morphology, which is important for filtration and drying.

A patent for the production of 3,6-dichloropyrazine-2-carbonitrile emphasizes the development of a method that is not only high-purity but also low in production costs and suitable for industrial amplification. google.com This underscores the importance of designing a process with scalability in mind from the outset. The use of readily available and less hazardous reagents, minimizing the number of synthetic steps, and developing a process that can be run in standard chemical reactors are all crucial considerations for cost-effective and scalable production.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloropyrazine-2-carbonitrile, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or amidation reactions. Key steps include:

- Homolytic amidation : Reacting precursor compounds (e.g., pyrazine derivatives) with chlorinating agents under controlled conditions. For example, homolytic amidation of this compound (I) yields intermediates like 5-cyano-3-chloropyrazine-2-carboxamide (II), followed by hydrolysis to form 3-chloropyrazine-2,5-dicarboxamide (III) .

- Methoxy substitution : Using sodium methoxide in methanol to replace chlorine with methoxy groups, as demonstrated in the synthesis of 6-methoxypyrazine-2-carboximidic acid methyl ester .

- Critical Conditions :

- Solvent polarity (e.g., dry toluene for substitution reactions).

- Catalysts (e.g., pyridine as a base for nucleophilic substitutions).

- Temperature control (reflux for 2–12 hours depending on the reaction).

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Homolytic amidation + hydrolysis | Chloroacetic acid, acetic anhydride | 68% | |

| Methoxy substitution | Sodium methoxide, methanol, HCl | Noted |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- IR : Detects functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, NH stretches at ~3420 cm⁻¹) .

- NMR : ^1H and ^13C NMR identify proton environments (e.g., aromatic protons at δ 7.29–8.01 ppm) and carbon frameworks .

- Chromatography :

- HPLC or GC-MS validates purity (>95% by HPLC in some cases) and monitors reaction progress .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in sealed containers away from moisture and incompatible reagents (e.g., strong bases) .

Advanced Research Questions

Q. What nucleophilic substitution reactions are feasible at the chlorine position of this compound, and how do solvent and catalyst choices influence reaction pathways?

- Methodological Answer :

- Reactions :

- Amination : Substitution with anilines in dry toluene using pyridine as a base yields 3-arylaminopyrazine derivatives .

- Methoxy substitution : Sodium methoxide in methanol replaces chlorine with methoxy groups .

- Solvent/Catalyst Effects :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Pyridine neutralizes HCl byproducts, preventing side reactions .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during the synthesis of derivatives from this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., TLC, HPLC, NMR) .